1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea
Description
1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea is a urea derivative characterized by a 2,4-dichlorophenyl group attached to one nitrogen of the urea moiety and a pentan-3-yl group on the other. Its molecular formula is C₁₂H₁₆Cl₂N₂O, with a molecular weight of 275.17 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine atoms on the aromatic ring with the hydrophobic pentan-3-yl chain, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-pentan-3-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-9(4-2)15-12(17)16-11-6-5-8(13)7-10(11)14/h5-7,9H,3-4H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGBFCFHPJFYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea typically involves the reaction of 2,4-dichloroaniline with an appropriate isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. These processes often utilize advanced techniques such as microreactors to improve reaction efficiency and control. The use of continuous flow microreactors allows for precise control of reaction parameters, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-pentan-3-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Urea Derivatives with Aryl/Substituted Aryl Groups
Key Findings from Comparative Studies
(a) Substituent Effects on Bioactivity
- Chlorine Position: The 2,4-dichlorophenyl group in the target compound provides distinct electronic and steric effects compared to the 3,5-dichlorophenyl isomer ().
- Alkyl vs. Aryl Chains : The pentan-3-yl group in the target compound contributes to moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, the dibenzofuran group in ’s analog increases molecular weight and lipophilicity, favoring interactions with hydrophobic protein pockets .
(b) Physicochemical Properties
- Solubility : The target compound’s solubility in polar solvents is higher than 1-(3,5-dichlorophenyl)-3-phenylurea () due to the flexible pentan-3-yl chain, which reduces crystallinity.
- Stability: The 2,4-dichlorophenyl group enhances stability against metabolic degradation compared to non-halogenated analogs, as seen in pesticide metabolites ().
(c) Agricultural and Pharmaceutical Relevance
- Herbicidal Potential: Structural similarities to dichlorophenyl-containing pesticides (e.g., chlorfenvinfos in ) suggest herbicidal activity via inhibition of acetolactate synthase (ALS) or other plant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
